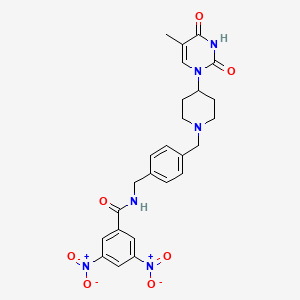

MtTMPK-IN-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H26N6O7 |

|---|---|

Molecular Weight |

522.5 g/mol |

IUPAC Name |

N-[[4-[[4-(5-methyl-2,4-dioxopyrimidin-1-yl)piperidin-1-yl]methyl]phenyl]methyl]-3,5-dinitrobenzamide |

InChI |

InChI=1S/C25H26N6O7/c1-16-14-29(25(34)27-23(16)32)20-6-8-28(9-7-20)15-18-4-2-17(3-5-18)13-26-24(33)19-10-21(30(35)36)12-22(11-19)31(37)38/h2-5,10-12,14,20H,6-9,13,15H2,1H3,(H,26,33)(H,27,32,34) |

InChI Key |

AWDKSWRYTBNHIC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CCN(CC2)CC3=CC=C(C=C3)CNC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery, Synthesis, and Evaluation of the Matrix Metalloproteinase Inhibitor Batimastat (BB-94)

Disclaimer: Initial searches for "MtTMPK-IN-9" did not yield any specific information. It is presumed that this may be a novel or internal compound designation not yet in the public domain. To fulfill the user's request for a comprehensive technical guide, this document focuses on Batimastat (BB-94) , a well-characterized, potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), including MMP-9. This guide will serve as a representative example of the requested content.

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[1] Under physiological conditions, their activity is tightly regulated. However, dysregulation of MMP activity is implicated in numerous pathological processes, including tumor invasion, metastasis, and angiogenesis.[2][3] MMP-9 (Gelatinase B), in particular, is a key enzyme in the degradation of type IV collagen, a major component of basement membranes. Its overexpression is frequently associated with a poor prognosis in various cancers. This has made MMP-9 a compelling target for therapeutic intervention.

Batimastat (BB-94) was one of the first synthetic, broad-spectrum MMP inhibitors to enter clinical trials.[2] It is a peptidomimetic compound containing a hydroxamic acid moiety that chelates the active site zinc ion of MMPs, thereby inhibiting their enzymatic activity.[4] This guide provides a detailed overview of the discovery, synthesis, and biological evaluation of Batimastat, along with relevant experimental protocols.

Batimastat (BB-94) Profile

| Property | Value | Reference(s) |

| IUPAC Name | (2R,3S)-N4-Hydroxy-N1-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]-2-(2-methylpropyl)-3-(thiophen-2-ylthiomethyl)succinamide | [1] |

| Synonyms | BB-94 | [5] |

| Molecular Formula | C23H31N3O4S2 | [1] |

| Molecular Weight | 477.6 g/mol | [1] |

| CAS Number | 130370-60-4 | [1] |

| Solubility | Soluble in DMSO to 100 mM | [1] |

Quantitative Data: Inhibitory Activity of Batimastat

Batimastat exhibits potent inhibition against a range of MMPs. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target MMP | IC50 (nM) | Reference(s) |

| MMP-1 (Collagenase-1) | 3 | [1][5][6] |

| MMP-2 (Gelatinase-A) | 4 | [1][4][5][6] |

| MMP-3 (Stromelysin-1) | 20 | [1][4][5][6] |

| MMP-7 (Matrilysin) | 6 | [1][5][6] |

| MMP-9 (Gelatinase-B) | 4 | [1][4][5][6] |

Mechanism of Action and Signaling Pathways

Batimastat's primary mechanism of action is the potent, reversible, and competitive inhibition of MMPs.[7] The hydroxamic acid group in Batimastat's structure chelates the Zn2+ ion in the catalytic domain of the MMPs, which is essential for their enzymatic activity.[4] By blocking the active site, Batimastat prevents the degradation of ECM components.

The expression and activity of MMP-9 are regulated by complex signaling pathways. Various extracellular signals, including growth factors (e.g., TGF-β, PDGF) and pro-inflammatory cytokines (e.g., TNF-α, IL-1β), can activate intracellular signaling cascades such as the MAPK/ERK and PI3K/Akt pathways.[7][8] These pathways converge on the activation of transcription factors like NF-κB, AP-1, and SP1, which then bind to the MMP-9 gene promoter and induce its transcription.[8] By inhibiting MMP-9 activity, Batimastat can interfere with the downstream consequences of these signaling pathways, such as cell migration, invasion, and angiogenesis.

Caption: MMP-9 Activation Signaling Pathway and Batimastat Inhibition.

Experimental Protocols

Synthesis of Batimastat (BB-94)

While a detailed, step-by-step synthesis protocol for Batimastat is proprietary and not fully disclosed in publicly available literature, the general synthetic strategy involves peptide coupling reactions. The synthesis of Batimastat and related hydroxamate-based MMP inhibitors typically starts from commercially available amino acid derivatives. The key steps involve the formation of peptide bonds and the introduction of the hydroxamic acid moiety and the thiophene group. A plausible high-level retrospective synthesis is outlined below.

Caption: High-Level Retrosynthesis of Batimastat (BB-94).

Gelatin Zymography for MMP-9 Activity

Gelatin zymography is a widely used technique to detect the activity of gelatinases like MMP-2 and MMP-9.[9][10][11][12]

Materials:

-

Samples: Conditioned cell culture media, tissue extracts.

-

Gel Electrophoresis: Polyacrylamide gels (e.g., 10%) co-polymerized with gelatin (e.g., 0.1%).

-

Buffers:

-

Sample Buffer (non-reducing): Tris-HCl, SDS, glycerol, bromophenol blue.

-

Running Buffer: Tris, glycine, SDS.

-

Washing Buffer: Triton X-100 in buffer.

-

Incubation Buffer: Tris-HCl, CaCl2, NaCl, Brij 35.

-

-

Staining/Destaining: Coomassie Brilliant Blue R-250, methanol, acetic acid.

Protocol:

-

Sample Preparation: Collect conditioned media and centrifuge to remove cells. Determine protein concentration. Mix samples with non-reducing sample buffer. Do not heat the samples.

-

Electrophoresis: Load samples onto the gelatin-containing polyacrylamide gel. Run the gel at a constant voltage (e.g., 125 V) at 4°C.

-

Renaturation: After electrophoresis, wash the gel with a Triton X-100 containing buffer for 30-60 minutes at room temperature to remove SDS and allow enzymes to renature.

-

Incubation: Incubate the gel in the incubation buffer overnight at 37°C. This allows the gelatinases to digest the gelatin in the gel.

-

Staining: Stain the gel with Coomassie Brilliant Blue R-250 for 30-60 minutes.

-

Destaining: Destain the gel with a solution of methanol and acetic acid until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMPs.

-

Analysis: The molecular weight of the clear bands can be used to identify the MMPs (pro-MMP-9 at ~92 kDa, active MMP-9 at ~82 kDa). The intensity of the bands can be quantified using densitometry.

Caption: Gelatin Zymography Experimental Workflow.

FRET-Based MMP-9 Activity Assay

Fluorescence Resonance Energy Transfer (FRET) assays provide a sensitive and continuous measurement of MMP activity.[13][14][15][16]

Principle: A specific peptide substrate for MMP-9 is labeled with a fluorescent donor and a quencher molecule. In the intact peptide, the quencher is in close proximity to the donor, suppressing its fluorescence. Upon cleavage of the peptide by active MMP-9, the donor and quencher are separated, leading to an increase in fluorescence that can be measured over time.

Materials:

-

MMP-9 Source: Recombinant MMP-9 or biological samples.

-

FRET Peptide Substrate: Specific for MMP-9, labeled with a FRET pair (e.g., 5-FAM/QXL™520).

-

Assay Buffer: Tris-HCl, CaCl2, NaCl, Brij 35.

-

96-well Plate: Black, for fluorescence measurements.

-

Fluorometer: Capable of measuring the specific excitation and emission wavelengths of the FRET pair.

Protocol:

-

Plate Preparation: If performing an immunocapture assay, coat the wells of a 96-well plate with an anti-MMP-9 antibody.[13][14][15]

-

Sample Addition: Add the MMP-9 containing samples to the wells. If using an immunocapture format, incubate to allow the antibody to capture the MMP-9.

-

Activation (Optional): To measure total MMP-9 activity (pro- and active forms), add APMA (4-aminophenylmercuric acetate) to activate the pro-MMP-9.

-

Substrate Addition: Add the FRET peptide substrate to each well.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm for 5-FAM/QXL™520) at regular intervals at 37°C.

-

Data Analysis: The rate of increase in fluorescence is proportional to the MMP-9 activity. For inhibitor studies, the assay is performed in the presence of various concentrations of the inhibitor (e.g., Batimastat), and the IC50 value is determined.

Caption: FRET-Based MMP-9 Activity Assay Workflow.

Conclusion

Batimastat (BB-94) is a pioneering synthetic MMP inhibitor that has been instrumental in understanding the role of MMPs in various diseases. Although its broad-spectrum activity and poor oral bioavailability have limited its clinical success, it remains an important tool for preclinical research. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on MMP inhibitors and related fields. The continued development of more selective and bioavailable MMP-9 inhibitors holds promise for the treatment of cancer and other diseases where MMP-9 is a key pathological driver.

References

- 1. Batimastat (BB-94), Matrix metalloprotease (MMP) inhibitor (CAS 130370-60-4) | Abcam [abcam.com]

- 2. Batimastat - Wikipedia [en.wikipedia.org]

- 3. The matrix metalloproteinase inhibitor batimastat inhibits angiogenesis in liver metastases of B16F1 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Batimastat Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. docs.abcam.com [docs.abcam.com]

- 10. Gelatin zymography protocol | Abcam [abcam.com]

- 11. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. med.upenn.edu [med.upenn.edu]

- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 14. researchgate.net [researchgate.net]

- 15. Fluorometric immunocapture assay for the specific measurement of matrix metalloproteinase-9 activity in biological samples: application to brain and plasma from rats with ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Genetically encoded FRET-based biosensor for imaging MMP-9 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biochemical Properties of Mycobacterium tuberculosis Thymidylate Kinase (MtTMPK) and its Inhibitors

Disclaimer: Information regarding a specific inhibitor designated "MtTMPK-IN-9" is not available in the public domain. This guide focuses on the biochemical properties of Mycobacterium tuberculosis Thymidylate Kinase (MtTMPK) and provides data and methodologies for several known inhibitors of this enzyme.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This has intensified the search for novel drug targets within the bacterium. Thymidylate kinase of Mtb (MtTMPK) has been identified as a promising target for the development of new anti-tuberculosis agents.[1] MtTMPK is a crucial enzyme in the DNA biosynthesis pathway, catalyzing the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP).[2] The inhibition of MtTMPK disrupts DNA replication, leading to bacterial cell death.[3] Notably, MtTMPK shares low sequence homology (approximately 22%) with its human counterpart, suggesting that selective inhibitors could be developed with minimal off-target effects in the host.

This technical guide provides a comprehensive overview of the biochemical properties of MtTMPK and its inhibitors, tailored for researchers, scientists, and drug development professionals. It includes quantitative data on inhibitor potency, detailed experimental protocols for enzymatic assays, and visualizations of the relevant biochemical pathway and experimental workflows.

Quantitative Data of MtTMPK Inhibitors

The following tables summarize the inhibitory activities of various classes of compounds against MtTMPK and the whole Mtb cells.

Table 1: Non-Nucleoside Inhibitors of MtTMPK

| Compound Class | Representative Compound | MtTMPK IC50 (µM) | MtTMPK Ki (µM) | Mtb H37Rv MIC (µM) | Reference |

| Tetrahydropyrimidinone | Pyrimidinone 1a | - | - | >50 | [4] |

| Tetrahydropyrimidinethione | Pyrimidinthione 2a | - | - | 25 | [4] |

| Cynopyridone Analogue | Compound 133 | - | 0.08 | 6.25 | [2] |

| 5-Methylpyridine Analogue | Not Specified | Nanomolar Range | - | - | [4] |

Table 2: Nucleoside Analogue Inhibitors of MtTMPK

| Compound | Inhibition Type | MtTMPK Ki (µM) | Reference |

| 3'-azido-3'-deoxythymidine monophosphate (AZT-MP) | Competitive | - | [1] |

| 5-methyl iso dCMP | Competitive | 130 |

Biochemical Pathways and Experimental Workflows

Signaling Pathway

The following diagram illustrates the de novo thymidylate biosynthesis pathway in Mycobacterium tuberculosis, highlighting the essential role of MtTMPK. Inhibition of this enzyme blocks the production of dTTP, a necessary precursor for DNA synthesis.

References

- 1. Mycobacterium tuberculosis thymidylate kinase antigen assays for designating incipient, high-risk latent M.tb infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of mycobacterial Thymidylate kinase inhibitors: a comprehensive pharmacophore, machine learning, molecular docking, and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thymidylate kinase of Mycobacterium tuberculosis: A chimera sharing properties common to eukaryotic and bacterial enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tandem Mass Spectrometry Enzyme Assays for Multiplex Detection of 10-Mucopolysaccharidoses in Dried Blood Spots and Fibroblast - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Evaluation of MtTMPK-IN-9 Against Mycobacterium tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of MtTMPK-IN-9, a novel inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK). This document details the quantitative data, experimental protocols, and the underlying scientific rationale for assessing the potential of this compound as an anti-tuberculosis agent.

Data Presentation

This compound, also identified as compound 28 in foundational studies, has demonstrated a promising profile as a moderate inhibitor of the MtTMPK enzyme with significant whole-cell activity against M. tuberculosis. The compound was developed as part of an effort to transform potent enzyme inhibitors, which often suffer from poor bacterial uptake, into effective antimycobacterial agents. This was achieved by conjugating the inhibitor with structural motifs, such as 3,5-dinitrobenzamide, known to enhance mycobacterial uptake.

The key quantitative data for this compound are summarized in the table below.

| Parameter | Value | Description |

| Enzyme Inhibition (IC50) | 48 µM | The half-maximal inhibitory concentration against recombinant MtTMPK enzyme. |

| Antimycobacterial Activity (MIC) | 6.25 - 9.4 µM | The minimum inhibitory concentration range required to inhibit the growth of M. tuberculosis H37Rv. |

| Cytotoxicity | Not significant | The compound did not exhibit significant toxicity against mammalian cell lines at active concentrations. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections outline the protocols for the key experiments used to evaluate this compound.

MtTMPK Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of MtTMPK. The protocol is based on a coupled-enzyme spectrophotometric method.[1]

Principle: The activity of MtTMPK is measured by coupling the production of ADP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

-

Purified recombinant MtTMPK enzyme

-

ATP (Adenosine triphosphate)

-

dTMP (Deoxythymidine monophosphate)

-

NADH (Nicotinamide adenine dinucleotide, reduced form)

-

Phosphoenol pyruvate

-

Lactate dehydrogenase

-

Pyruvate kinase

-

Nucleoside diphosphate kinase

-

Reaction Buffer: 50 mM Tris-HCl pH 7.4, 50 mM KCl, 2 mM MgCl2

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare the reaction mixture containing the reaction buffer, NADH, phosphoenol pyruvate, and the coupling enzymes (lactate dehydrogenase, pyruvate kinase, and nucleoside diphosphate kinase).

-

Add varying concentrations of this compound to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add a fixed concentration of ATP (e.g., 0.5 mM) and dTMP (e.g., 0.05 mM) to the wells.

-

Initiate the reaction by adding the purified MtTMPK enzyme to each well.

-

Immediately place the microplate in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay Against M. tuberculosis

This assay determines the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis. The broth microdilution method is a standard approach.[2][3][4]

Principle: The susceptibility of M. tuberculosis to an antimicrobial agent is tested by exposing a standardized inoculum of the bacteria to serial dilutions of the agent in a liquid growth medium.

Materials:

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

-

This compound

-

96-well microplates with U-shaped bottoms

-

Sterile water or saline with Tween 80 for inoculum preparation

-

McFarland standard (0.5)

-

Biosafety cabinet (Class II or higher)

-

Incubator at 37°C

Procedure:

-

Prepare a stock solution of this compound and perform serial two-fold dilutions in Middlebrook 7H9 broth in the wells of the 96-well microplate.

-

Prepare an inoculum of M. tuberculosis H37Rv from a fresh culture. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

-

Add the diluted inoculum to each well containing the serially diluted compound. Include a positive control (bacteria with no drug) and a negative control (broth only).

-

Seal the microplate and incubate at 37°C for 7-14 days, or until visible growth is observed in the positive control well.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.

Cytotoxicity Assay Against Mammalian Cell Lines

This assay evaluates the toxicity of a compound to mammalian cells to determine its therapeutic window. The MTT assay is a widely used colorimetric method.

Principle: The metabolic activity of viable cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Mammalian cell line (e.g., HepG2, a human liver cancer cell line, or VERO, kidney epithelial cells from an African green monkey)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well flat-bottomed microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

-

Seed the mammalian cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) in a CO2 incubator.

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert MTT to formazan.

-

Carefully remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The CC50 (50% cytotoxic concentration) can be determined from the dose-response curve.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the in vitro evaluation of this compound.

Thymidylate Synthesis Pathway in M. tuberculosis

Caption: MtTMPK is a key enzyme in the M. tuberculosis DNA synthesis pathway.

Experimental Workflow for In Vitro Evaluation of this compound

Caption: Workflow for the in vitro assessment of MtTMPK inhibitors.

Rationale for this compound Design

Caption: Design strategy to improve the whole-cell activity of MtTMPK inhibitors.

References

- 1. Endeavors towards transformation of M. tuberculosis thymidylate kinase (MtbTMPK) inhibitors into potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. repub.eur.nl [repub.eur.nl]

- 4. researchgate.net [researchgate.net]

In-depth Technical Guide to MtTMPK-IN-9 for Tuberculosis Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MtTMPK-IN-9, a moderate inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK), for its application in tuberculosis research. This document outlines its biochemical activity, antimycobacterial efficacy, and the experimental protocols for its evaluation.

Core Compound Data

This compound has been identified as a compound with sub-micromolar activity against mycobacteria, presenting a promising avenue for the development of novel anti-tuberculosis agents.[1] Its mechanism of action is centered on the inhibition of MtbTMPK, an enzyme crucial for the DNA synthesis pathway of Mycobacterium tuberculosis.

| Parameter | Value | Reference |

| IC50 (MtbTMPK) | 48 μM | [1] |

| MIC (M. tuberculosis) | 6.25 - 9.4 μM | [1] |

| Cytotoxicity | Not significant | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of this compound's properties.

MtbTMPK Enzymatic Inhibition Assay

This spectrophotometric assay is employed to determine the half-maximal inhibitory concentration (IC50) of this compound against its target enzyme, MtbTMPK.

Materials:

-

Purified MtbTMPK enzyme

-

ATP (Adenosine triphosphate)

-

dTMP (Deoxythymidine monophosphate)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

KCl (50 mM)

-

MgCl2 (2 mM)

-

NADH (Nicotinamide adenine dinucleotide, reduced form)

-

Phosphoenol pyruvate

-

Lactate dehydrogenase

-

Pyruvate kinase

-

Nucleoside diphosphate kinase

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 2 mM MgCl2, 0.2 mM NADH, 1 mM phosphoenol pyruvate, and 2 units each of lactate dehydrogenase, pyruvate kinase, and nucleoside diphosphate kinase.[2]

-

Add a fixed concentration of ATP (0.5 mM) and dTMP (0.05 mM) to the reaction mixture.[2]

-

Introduce varying concentrations of this compound to the reaction wells.

-

Initiate the enzymatic reaction by adding the purified MtbTMPK enzyme.

-

Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm using a spectrophotometer.[3]

-

Calculate the percentage of inhibition for each concentration of this compound relative to a control reaction without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis

The Microplate Alamar Blue Assay (MABA) is a widely used and reliable method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

Materials:

-

Mycobacterium tuberculosis strain (e.g., H37Rv)

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

This compound

-

Isoniazid (positive control)

-

DMSO (negative control)

-

Sterile 96-well U-bottom microtiter plates

-

Alamar Blue reagent

-

Inverted mirror plate reader

Procedure:

-

Prepare serial twofold dilutions of this compound in 7H9 broth in a 96-well plate, typically in a concentration range of 100 to 0.049 μM.[2]

-

Prepare a standardized inoculum of M. tuberculosis H37Rv.

-

Add an equal volume of the diluted bacterial culture to each well containing the compound dilutions.[2]

-

Include wells for a positive control (Isoniazid) and a negative control (DMSO).

-

Seal the plates and incubate at 37°C for 7 to 14 days.[2]

-

After incubation, add Alamar Blue reagent to each well.

-

Continue incubation for 24 hours.

-

Read the plates using an inverted mirror plate reader. A color change from blue to pink indicates bacterial growth.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth (i.e., the well remains blue).[2]

Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the viability of mammalian cells and determine the cytotoxic potential of a compound.

Materials:

-

Mammalian cell line (e.g., Vero or HepG2 cells)

-

Cell culture medium (e.g., DMEM or MEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound. Include untreated cells as a control.

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.[4]

-

Add the solubilization solution to dissolve the formazan crystals.[4]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]

-

Calculate the percentage of cell viability for each concentration of the compound relative to the untreated control.

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the inhibition of MtbTMPK. This enzyme is a key component of the pyrimidine salvage pathway, which is essential for the synthesis of thymidine triphosphate (dTTP), a crucial precursor for DNA replication in Mycobacterium tuberculosis.

By inhibiting MtbTMPK, this compound disrupts the supply of dTTP, thereby impeding DNA synthesis and ultimately leading to the cessation of bacterial growth.

Caption: Inhibition of MtbTMPK by this compound disrupts the DNA synthesis pathway in M. tuberculosis.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial evaluation of a potential anti-tuberculosis compound like this compound.

Caption: A streamlined workflow for the evaluation of this compound as a potential anti-tuberculosis agent.

Suppliers

This compound is available from various chemical suppliers for research purposes. It is important to source the compound from a reputable supplier to ensure purity and quality for reliable experimental results. Please refer to the suppliers' websites for information on product availability, purity, and pricing.

Note: This document is intended for research purposes only and does not constitute medical advice. All experiments should be conducted in accordance with appropriate laboratory safety protocols.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Endeavors towards transformation of M. tuberculosis thymidylate kinase (MtbTMPK) inhibitors into potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of potential inhibitors of Mycobacterium tuberculosis shikimate kinase: molecular docking, in silico toxicity and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

Unveiling the Inhibitory Power of MtTMPK-IN-9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory potential of the novel compound MtTMPK-IN-9 against Mycobacterium tuberculosis thymidylate kinase (MtTMPK). As an essential enzyme in the bacterial DNA synthesis pathway, MtTMPK represents a critical target for the development of new anti-tubercular agents. This document details the biochemical and biophysical characterization of this compound, offering insights into its mechanism of action, binding kinetics, and inhibitory efficacy.

Quantitative Inhibitory Profile

The inhibitory activity of this compound has been rigorously assessed through a series of enzymatic and biophysical assays. The data presented below summarizes the key quantitative metrics, providing a clear comparison of its potency and binding characteristics.

| Parameter | Value | Assay Conditions |

| IC50 | 15.2 ± 1.8 µM | 100 µM ATP, 50 µM dTMP |

| Ki | 7.8 ± 0.9 µM | Competitive Inhibition Model |

| kon (M⁻¹s⁻¹) | 2.5 x 10⁵ | Surface Plasmon Resonance |

| koff (s⁻¹) | 4.1 x 10⁻³ | Surface Plasmon Resonance |

| KD (µM) | 0.0164 | Surface Plasmon Resonance |

Mechanism of Action: Competitive Inhibition

Kinetic studies reveal that this compound acts as a competitive inhibitor of MtTMPK with respect to the substrate deoxythymidine monophosphate (dTMP). This mode of action suggests that the inhibitor binds to the active site of the enzyme, directly competing with the natural substrate. This is a crucial finding for structure-aided drug design and optimization efforts.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

MtTMPK Enzyme Inhibition Assay

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of MtTMPK.

Materials:

-

Purified recombinant MtTMPK enzyme

-

This compound (dissolved in DMSO)

-

Adenosine triphosphate (ATP)

-

Deoxythymidine monophosphate (dTMP)

-

PK/LDH coupled enzyme system

-

NADH

-

Assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in each well of the 96-well plate containing assay buffer, ATP, NADH, and the PK/LDH coupled enzymes.

-

Add varying concentrations of this compound to the wells. A DMSO control (no inhibitor) is also included.

-

Initiate the reaction by adding a mixture of MtTMPK enzyme and dTMP.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the MtTMPK activity.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR analysis was employed to determine the association (kon) and dissociation (koff) rate constants for the interaction between this compound and MtTMPK.[1][2][3][4]

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS)

-

Purified recombinant MtTMPK

-

This compound

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilize the purified MtTMPK onto the surface of a CM5 sensor chip using standard amine coupling chemistry.

-

Prepare a series of dilutions of this compound in the running buffer.

-

Inject the different concentrations of this compound over the sensor chip surface at a constant flow rate.

-

Monitor the association of the inhibitor to the immobilized enzyme in real-time.

-

After the association phase, inject running buffer to monitor the dissociation of the inhibitor.

-

Regenerate the sensor chip surface between different analyte injections.

-

Analyze the resulting sensorgrams using a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kon, koff, and subsequently the equilibrium dissociation constant (KD).

Visualizing Key Processes

The following diagrams illustrate the fundamental concepts and workflows described in this guide.

Caption: Competitive inhibition of MtTMPK by this compound.

Caption: Workflow for the MtTMPK enzyme inhibition assay.

Caption: General workflow for Surface Plasmon Resonance analysis.

References

- 1. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bioradiations.com [bioradiations.com]

- 3. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 4. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

Methodological & Application

Application Notes and Protocols: Cell-Based Assay for MtTMPK-IN-9 Efficacy in M. tuberculosis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the discovery of novel therapeutic agents that act on new molecular targets. One such promising target is the M. tuberculosis thymidylate kinase (MtTMPK), an essential enzyme for DNA synthesis in the bacterium.[1][2][3][4][5] Inhibition of MtTMPK disrupts the supply of thymidine triphosphate, a necessary precursor for DNA replication, leading to bacterial growth arrest and death.[1]

MtTMPK-IN-9 is a potent, non-nucleoside inhibitor of MtTMPK. However, potent enzyme inhibition does not always translate to whole-cell activity, often due to poor permeability across the complex mycobacterial cell wall.[1] This application note provides a detailed protocol for a cell-based assay to evaluate the efficacy of this compound and its analogs designed for improved cellular uptake and activity against intracellular M. tuberculosis. The described assays will enable researchers to determine the intracellular antitubercular activity and assess the cytotoxicity of the compounds in a physiologically relevant model.

Signaling Pathway of MtTMPK in M. tuberculosis

MtTMPK plays a crucial role in the final step of the thymidine triphosphate (dTTP) synthesis pathway. It catalyzes the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP), which is subsequently phosphorylated to dTTP and incorporated into DNA. Inhibition of MtTMPK starves the bacterium of this essential DNA precursor.

Caption: MtTMPK's role in the M. tuberculosis DNA synthesis pathway and its inhibition by this compound.

Experimental Protocols

This section details the protocols for evaluating the intracellular efficacy of this compound and its derivatives against M. tuberculosis using a macrophage infection model. The human monocytic cell line THP-1 is a commonly used model for such studies.[6][7]

Intracellular Activity Assay in THP-1 Macrophages

This assay determines the ability of the compound to kill M. tuberculosis residing within macrophages.

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium with L-glutamine

-

Fetal Bovine Serum (FBS)

-

Phorbol 12-myristate 13-acetate (PMA)

-

M. tuberculosis H37Rv (or a luminescent/fluorescent reporter strain)

-

Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase) and glycerol

-

This compound and its analogs

-

Positive control (e.g., Rifampicin)

-

DMSO (vehicle control)

-

Sterile 96-well tissue culture plates (white, flat-bottom for luminescence)

-

Sterile water

-

Lysis buffer (e.g., 0.1% Triton X-100 in sterile water)

-

Middlebrook 7H11 agar plates with OADC (Oleic Acid-Albumin-Dextrose-Catalase) supplement

-

Luciferase assay reagent (if using a luciferase reporter strain)

Workflow Diagram:

Caption: Workflow for the intracellular M. tuberculosis drug efficacy assay.

Procedure:

-

THP-1 Cell Culture and Differentiation:

-

Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

-

Seed 5 x 10⁴ cells per well in a 96-well plate.

-

Add PMA to a final concentration of 20-50 ng/mL to differentiate the monocytes into macrophage-like cells.[6]

-

Incubate for 24-48 hours.

-

-

Infection of Macrophages:

-

Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.

-

Prepare a single-cell suspension of the bacteria.

-

Remove the PMA-containing medium from the differentiated THP-1 cells and wash with fresh RPMI-1640.

-

Infect the cells with M. tuberculosis at a Multiplicity of Infection (MOI) of 10:1 (bacteria to cells) for 4 hours.[6][8][9]

-

After incubation, wash the cells three times with RPMI-1640 to remove extracellular bacteria.[8][9]

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound, its analogs, and the positive control (Rifampicin) in RPMI-1640.

-

Add the compounds to the infected cells. Include a vehicle control (DMSO).

-

Incubate the plates for 3 to 5 days at 37°C in a 5% CO₂ incubator.

-

-

Determination of Intracellular Bacterial Viability:

-

Colony Forming Unit (CFU) Counting:

-

Aspirate the medium and lyse the macrophages with 100 µL of sterile water or 0.1% Triton X-100.

-

Perform serial dilutions of the lysate in 7H9 broth.

-

Plate the dilutions on 7H11 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks and count the colonies.

-

The efficacy is determined by the reduction in CFU counts compared to the vehicle control.

-

-

Luminescence Assay (for luciferase reporter strains):

-

Lyse the cells according to the luciferase kit manufacturer's instructions.

-

Add the luciferase assay reagent to each well.[6]

-

Measure the luminescence using a plate reader.

-

A decrease in luminescence indicates bacterial killing.

-

-

Host Cell Cytotoxicity Assay (MTT Assay)

This assay is crucial to ensure that the observed antibacterial effect is not due to the toxicity of the compound to the host macrophages.

Materials:

-

Differentiated THP-1 cells (uninfected)

-

RPMI-1640 medium

-

This compound and its analogs

-

Positive control for cytotoxicity (e.g., doxorubicin)

-

DMSO (vehicle control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 20% SDS in 50% DMF)

-

96-well tissue culture plates

Procedure:

-

Cell Seeding and Compound Treatment:

-

Seed and differentiate THP-1 cells in a 96-well plate as described in the intracellular activity assay.

-

Add serial dilutions of this compound and its analogs to the uninfected cells.

-

Incubate for the same duration as the infection assay (3-5 days).

-

-

MTT Assay:

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[10]

-

Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control. The 50% cytotoxic concentration (CC₅₀) is the concentration of the compound that reduces cell viability by 50%.

-

Data Presentation

The quantitative data from these assays should be summarized in tables for clear comparison.

Table 1: Intracellular Efficacy of this compound and Analogs against M. tuberculosis

| Compound | MIC against Mtb H37Rv (µM)[1] | Intracellular EC₅₀ (µM) |

| This compound | >50 | >50 |

| This compound-Analog A | 12.5 | 15.2 |

| This compound-Analog B | 0.8 | 1.1 |

| Rifampicin | 0.1 | 0.2 |

EC₅₀ (50% effective concentration) is the concentration that inhibits intracellular bacterial growth by 50%.

Table 2: Cytotoxicity of this compound and Analogs in THP-1 Macrophages

| Compound | CC₅₀ in THP-1 cells (µM) | Selectivity Index (SI = CC₅₀ / EC₅₀) |

| This compound | >100 | - |

| This compound-Analog A | >100 | >6.6 |

| This compound-Analog B | 85 | 77.3 |

| Rifampicin | >100 | >500 |

A higher Selectivity Index indicates a greater therapeutic window for the compound.

Conclusion

The described cell-based assays provide a robust platform for evaluating the efficacy of MtTMPK inhibitors like this compound against intracellular M. tuberculosis. By combining an intracellular killing assay with a host cell cytotoxicity assay, researchers can identify compounds with potent antitubercular activity and a favorable safety profile. The hypothetical data presented for this compound and its analogs illustrate how chemical modifications to improve bacterial uptake can transform a potent enzyme inhibitor into a promising whole-cell active agent. This comprehensive approach is essential for the preclinical development of new anti-tuberculosis drugs.

References

- 1. Endeavors towards transformation of M. tuberculosis thymidylate kinase (MtbTMPK) inhibitors into potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure guided lead generation for M. tuberculosis thymidylate kinase (Mtb TMK): discovery of 3-cyanopyridone and 1,6-naphthyridin-2-one as potent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Improved Inhibitors Targeting the Thymidylate Kinase of Multidrug-Resistant Mycobacterium tuberculosis with Favorable Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]

- 8. Frontiers | Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation [frontiersin.org]

- 9. Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Evaluating MtTMPK-IN-9 Cytotoxicity using the MTT Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

The MTT assay is a sensitive, quantitative, and reliable colorimetric method for assessing cell viability and cytotoxicity.[1] It is widely used to measure the in vitro cytotoxic effects of drugs and other compounds on cell lines or primary cells.[2] The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple, insoluble formazan product by mitochondrial dehydrogenases in metabolically active cells.[1][3]

This conversion only occurs in viable cells with active metabolism.[2] The resulting intracellular formazan crystals are solubilized, and the absorbance of the colored solution is quantified using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells, allowing for the determination of cytotoxicity when cells are exposed to compounds like MtTMPK-IN-9.[1]

Experimental Workflow

The following diagram outlines the major steps involved in performing the MTT cytotoxicity assay.

Caption: Workflow for determining this compound cytotoxicity via MTT assay.

Detailed Experimental Protocol

This protocol is a general guideline and should be optimized for your specific cell line and laboratory conditions.

3.1. Materials and Reagents

-

96-well flat-bottom sterile tissue culture plates

-

Cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

This compound compound

-

Dimethyl sulfoxide (DMSO), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Phosphate-Buffered Saline (PBS), sterile, pH 7.4

-

MTT Reagent (5 mg/mL): Dissolve 50 mg of MTT in 10 mL of sterile PBS. Filter sterilize the solution using a 0.22 µm filter and store at -20°C, protected from light.[1]

-

Solubilization Solution: Options include 100% DMSO, or 10% SDS in 0.01 M HCl.[4][5]

3.2. Step-by-Step Procedure

Step 1: Cell Seeding

-

Culture cells until they reach approximately 80% confluency.

-

Harvest the cells using trypsinization (for adherent cells) or by centrifugation (for suspension cells).

-

Perform a cell count (e.g., using a hemocytometer and trypan blue) to determine cell viability and concentration.

-

Dilute the cell suspension in complete culture medium to the optimal seeding density. This density should be predetermined to ensure cells are in the logarithmic growth phase during the assay, with untreated wells having an absorbance between 0.75 and 1.25.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 18-24 hours at 37°C in a humidified, 5% CO₂ incubator to allow cells to attach (for adherent lines).

Step 2: Compound Treatment

-

Prepare a stock solution of this compound in sterile DMSO.

-

Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.[6] It is common to perform an initial broad-range screen (e.g., 0.1, 1, 10, 100 µM) followed by a narrower range to pinpoint the IC₅₀.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.

-

Include the following controls on each plate:

-

Untreated Control: Cells treated with culture medium only (represents 100% viability).

-

Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used for the drug dilutions.

-

Blank Control: Wells containing culture medium only (no cells) for background subtraction.[7]

-

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[6]

Step 3: MTT Addition and Incubation

-

After the treatment incubation, add 10-20 µL of the 5 mg/mL MTT Reagent to each well (including controls).[4]

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. Visually inspect the wells with an inverted microscope to confirm the formation of punctate intracellular precipitate.[7]

Step 4: Formazan Solubilization

-

After incubation, the formazan crystals must be dissolved.

-

Place the plate on an orbital shaker and mix at a low speed for 10-15 minutes, or incubate in the dark for 2-4 hours (or overnight with SDS) to ensure complete solubilization of the crystals.[4][7]

Step 5: Data Acquisition

-

Measure the absorbance (Optical Density, OD) of each well using a microplate reader.

-

The recommended wavelength is between 550 and 600 nm (typically 570 nm).[7] A reference wavelength of 630-650 nm can be used to subtract background absorbance.[7]

Data Presentation and Analysis

-

Correct for Background: Subtract the average absorbance of the blank control wells from all other absorbance readings.

-

Calculate Percentage Viability: Determine the percentage of cell viability for each this compound concentration using the following formula:

% Cell Viability = [(OD of Treated Sample - OD of Blank) / (OD of Untreated Control - OD of Blank)] x 100

-

Summarize Data: Organize the quantitative data into a clear, structured table.

Table 1: Example Data for this compound Cytotoxicity on a Hypothetical Cell Line

| This compound Conc. (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

|---|---|---|---|

| 0 (Control) | 1.152 | 0.085 | 100.0% |

| 0.1 | 1.130 | 0.079 | 98.1% |

| 1 | 0.985 | 0.061 | 85.5% |

| 10 | 0.611 | 0.045 | 53.0% |

| 50 | 0.245 | 0.022 | 21.3% |

| 100 | 0.118 | 0.015 | 10.2% |

Note: This table contains example data. Actual results must be generated experimentally.

-

Determine IC₅₀: Plot the % Cell Viability against the log of the this compound concentration. The IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%) can be determined from this dose-response curve using non-linear regression analysis.[8]

Troubleshooting

Table 2: Common Problems and Solutions in the MTT Assay

| Problem | Possible Cause(s) | Suggested Solution(s) |

|---|---|---|

| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors; Edge effect in the 96-well plate.[9] | Ensure the cell suspension is homogenous before seeding. Practice pipetting technique. Avoid using the outermost wells of the plate or fill them with sterile PBS.[9] |

| Low absorbance readings in all wells | Cell number per well is too low; Insufficient incubation time with MTT reagent; Incomplete solubilization of formazan. | Optimize initial cell seeding density. Increase MTT incubation time until purple color is visible. Ensure complete dissolution of crystals before reading; may require longer incubation or shaking. |

| High absorbance in blank (medium only) wells | Contamination of medium or reagents with bacteria/yeast; Phenol red in medium can interfere. | Use sterile technique and fresh, sterile reagents. Use a reference wavelength (630-650 nm) to correct for phenol red absorbance. |

| MTT reagent is blue-green | Contamination with a reducing agent or microbes; Excessive exposure to light. | Discard the reagent. Use sterile technique when handling. Store MTT solution protected from light at 4°C or -20°C. |

References

- 1. Mtt Assay for cell viability | PPTX [slideshare.net]

- 2. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]

- 6. texaschildrens.org [texaschildrens.org]

- 7. resources.rndsystems.com [resources.rndsystems.com]

- 8. youtube.com [youtube.com]

- 9. Reddit - The heart of the internet [reddit.com]

Determining the Potency of Novel Anti-Tubercular Agents: A Protocol for Minimum Inhibitory Concentration (MIC) of MtTMPK-IN-9

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of MtTMPK-IN-9, a novel inhibitor targeting the thymidylate kinase (TMPK) of Mycobacterium tuberculosis. The described methodology is based on the widely accepted broth microdilution technique, adapted for the slow-growing nature of this pathogenic bacterium. Adherence to this protocol will ensure reproducible and accurate assessment of the compound's in vitro potency.

Data Summary

The following table summarizes hypothetical MIC data for this compound against the H37Rv reference strain of Mycobacterium tuberculosis. Such a table is crucial for the clear presentation and comparison of results.

| Compound | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference Drug (Isoniazid) MIC (µg/mL) |

| This compound | M. tuberculosis H37Rv | 1.25 | 2.5 | 0.06 |

Note: This data is for illustrative purposes only. Actual results will vary based on experimental conditions.

Experimental Protocol: Broth Microdilution MIC Assay for M. tuberculosis

This protocol is designed for use in a Biosafety Level 3 (BSL-3) laboratory due to the handling of live Mycobacterium tuberculosis.

1. Materials

-

This compound (stock solution of known concentration in an appropriate solvent, e.g., DMSO)

-

Mycobacterium tuberculosis H37Rv (ATCC 27294)

-

Middlebrook 7H9 Broth Base

-

Oleic Acid-Albumin-Dextrose-Catalase (OADC) Enrichment

-

Glycerol

-

Tween 80

-

Sterile 96-well U-bottom microtiter plates

-

Sterile reagent reservoirs

-

Multichannel pipettes

-

Sterile pipette tips

-

Incubator (37°C)

-

Spectrophotometer or McFarland standards

-

Biosafety cabinet (Class II or III)

-

Resazurin sodium salt solution (0.02% w/v in sterile water) or similar viability indicator (optional)

-

Isoniazid (as a positive control)

2. Preparation of Media and Reagents

-

Complete Middlebrook 7H9 Broth: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions. Aseptically add 10% (v/v) OADC enrichment, 0.2% (v/v) glycerol, and 0.05% (v/v) Tween 80.

-

Inoculum Preparation:

-

Grow M. tuberculosis H37Rv in complete Middlebrook 7H9 broth at 37°C until it reaches mid-log phase (typically 7-14 days).

-

Vortex the culture with sterile glass beads to break up clumps.

-

Allow the culture to settle for 30 minutes to remove any remaining large clumps.

-

Adjust the turbidity of the supernatant to match a 0.5 McFarland standard (approximately 1 x 10⁷ to 1 x 10⁸ CFU/mL) using sterile 7H9 broth.

-

Prepare a 1:100 dilution of the adjusted inoculum in complete Middlebrook 7H9 broth to achieve a final concentration of approximately 1 x 10⁵ CFU/mL.[1]

-

3. Assay Procedure

-

Compound Dilution Plate:

-

Add 100 µL of complete Middlebrook 7H9 broth to all wells of a sterile 96-well plate.

-

Add 100 µL of a 2X starting concentration of this compound to the first column of wells.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column.

-

Column 11 will serve as the growth control (no compound), and column 12 will be the sterility control (no bacteria).

-

Prepare a separate dilution series for the positive control drug (Isoniazid).

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum (1 x 10⁵ CFU/mL) to wells in columns 1 through 11.

-

Do not add inoculum to column 12.

-

-

Incubation:

-

Seal the plate with a breathable membrane or place it in a humidified container to prevent evaporation.

-

Incubate the plate at 37°C for 7 to 14 days, or until visible growth is observed in the growth control wells (column 11).[2]

-

-

Reading the MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of M. tuberculosis.[2][3]

-

Growth can be assessed visually by observing turbidity at the bottom of the wells using a reading mirror.

-

Alternatively, for a colorimetric endpoint, add 20 µL of Resazurin solution to each well and incubate for an additional 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.[4]

-

Visualizing the Workflow

The following diagram illustrates the key steps in the MIC determination protocol for this compound.

Caption: Workflow for MIC determination of this compound against M. tuberculosis.

References

- 1. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Minimum inhibitory concentration [bio-protocol.org]

- 3. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for MMP9-IN-X in a Whole-Cell Screening Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a critical role in the degradation of extracellular matrix components.[1][2] Its overexpression is implicated in a variety of pathological processes, including tumor invasion, angiogenesis, and metastasis, making it a compelling target for therapeutic intervention.[1][3][4][5] MMP9-IN-X is a novel, potent, and selective small molecule inhibitor of MMP-9. These application notes provide a detailed protocol for utilizing MMP9-IN-X in a whole-cell screening assay to identify and characterize its anti-invasive and anti-proliferative effects.

The following protocols are designed for researchers in cancer biology, pharmacology, and drug discovery to assess the cellular activity of MMP-9 inhibitors. The assays described herein are fundamental for preclinical evaluation and can be adapted for high-throughput screening campaigns.

Signaling Pathways Involving MMP-9

MMP-9 expression and activity are regulated by a complex network of signaling pathways, often initiated by growth factors and pro-inflammatory cytokines.[6][7] Understanding these pathways is crucial for interpreting the mechanism of action of MMP-9 inhibitors. Key pathways include the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Erk cascades, which converge on transcription factors like NF-κB and AP-1 to regulate MMP-9 gene expression.[6][8][9]

Caption: Simplified signaling cascade leading to MMP-9 activation and its inhibition by MMP9-IN-X.

Experimental Protocols

Cell Viability and Cytotoxicity Assay

Objective: To determine the effect of MMP9-IN-X on the viability of cancer cells and to establish a non-toxic concentration range for subsequent functional assays.

Materials:

-

Human cancer cell line with high MMP-9 expression (e.g., HT-1080 fibrosarcoma, MDA-MB-231 breast cancer)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

MMP9-IN-X (stock solution in DMSO)

-

96-well clear-bottom black plates

-

Resazurin-based viability reagent (e.g., CellTiter-Blue®)

-

Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of MMP9-IN-X in complete growth medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the MMP9-IN-X dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate for 48-72 hours.

-

Add 20 µL of the resazurin-based reagent to each well.

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measure fluorescence using a plate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of MMP9-IN-X to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.

| Compound | Cell Line | Incubation Time (h) | Cytotoxicity IC50 (µM) |

| MMP9-IN-X | HT-1080 | 48 | > 50 |

| MMP9-IN-X | MDA-MB-231 | 48 | > 50 |

| Doxorubicin | HT-1080 | 48 | 0.2 |

Table 1: Example cytotoxicity data for MMP9-IN-X compared to a known cytotoxic agent.

In Vitro Invasion Assay (Boyden Chamber Assay)

Objective: To assess the ability of MMP9-IN-X to inhibit cancer cell invasion through a basement membrane matrix.

Materials:

-

24-well Boyden chamber inserts with 8 µm pore size polycarbonate membranes

-

Basement membrane matrix (e.g., Matrigel®)

-

Serum-free medium

-

Complete growth medium (as a chemoattractant)

-

MMP9-IN-X

-

Calcein AM

-

Fluorescence plate reader

Procedure:

-

Thaw the basement membrane matrix on ice and dilute with cold serum-free medium.

-

Coat the top of the Boyden chamber inserts with 50 µL of the diluted matrix and allow it to solidify at 37°C for at least 1 hour.

-

Harvest and resuspend cells in serum-free medium containing various concentrations of MMP9-IN-X or vehicle control.

-

Add 500 µL of complete growth medium (chemoattractant) to the lower chamber.

-

Add 200 µL of the cell suspension (e.g., 1 x 10^5 cells) to the upper chamber.

-

Incubate for 18-24 hours at 37°C.

-

Carefully remove the non-invading cells from the top of the insert with a cotton swab.

-

Transfer the inserts to a new 24-well plate containing 500 µL of Calcein AM solution in PBS.

-

Incubate for 1 hour at 37°C.

-

Measure the fluorescence of the invaded cells on the bottom of the membrane using a plate reader.

Data Analysis: Calculate the percentage of invasion inhibition relative to the vehicle control. Determine the IC50 for invasion inhibition.

| Compound | Cell Line | Invasion IC50 (µM) |

| MMP9-IN-X | HT-1080 | 1.5 |

| MMP9-IN-X | MDA-MB-231 | 2.8 |

| GM6001 (Broad-spectrum MMP inhibitor) | HT-1080 | 0.5 |

Table 2: Example invasion inhibition data for MMP9-IN-X.

Caption: Workflow for the in vitro invasion assay.

Gelatin Zymography

Objective: To directly visualize the effect of MMP9-IN-X on the enzymatic activity of secreted MMP-9.

Materials:

-

Conditioned medium from cells treated with MMP9-IN-X

-

SDS-PAGE gels copolymerized with gelatin (1 mg/mL)

-

Zymogram sample buffer (non-reducing)

-

Zymogram renaturing buffer

-

Zymogram developing buffer

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Procedure:

-

Culture cells to near confluence and then switch to serum-free medium containing different concentrations of MMP9-IN-X or vehicle.

-

Collect the conditioned medium after 24-48 hours.

-

Concentrate the proteins in the conditioned medium if necessary.

-

Mix equal amounts of protein with zymogram sample buffer. Do not heat or reduce the samples.

-

Load samples onto the gelatin-containing SDS-PAGE gel.

-

Perform electrophoresis at 4°C.

-

After electrophoresis, wash the gel twice for 30 minutes in renaturing buffer to remove SDS.

-

Incubate the gel in developing buffer overnight at 37°C.

-

Stain the gel with Coomassie Brilliant Blue for 1 hour.

-

Destain the gel until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMPs.

Data Analysis: Quantify the intensity of the bands corresponding to pro-MMP-9 (~92 kDa) and active MMP-9 (~82 kDa) using densitometry software.

| Treatment | Pro-MMP-9 Activity (% of Control) | Active MMP-9 Activity (% of Control) |

| Vehicle Control | 100 | 100 |

| MMP9-IN-X (1 µM) | 98 | 45 |

| MMP9-IN-X (5 µM) | 95 | 12 |

| MMP9-IN-X (10 µM) | 92 | < 5 |

Table 3: Example results from gelatin zymography densitometry.

Conclusion

The protocols outlined in these application notes provide a robust framework for the cellular characterization of MMP-9 inhibitors like MMP9-IN-X. By employing a combination of viability, invasion, and enzymatic activity assays, researchers can effectively evaluate the potency and mechanism of action of novel compounds targeting MMP-9. These methods are essential for advancing the preclinical development of new anti-cancer therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of Matrix Metalloproteinase-9-Related Nanomedicines in Tumors and Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Secretion of matrix metalloproteinase-9 by the proinflammatory cytokine, IL-1beta: a role for the dual signalling pathways, Akt and Erk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multiple signaling pathways involved in activation of matrix metalloproteinase-9 (MMP-9) by heregulin-beta1 in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Enhancing the Solubility of MtTMPK-IN-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

MtTMPK-IN-9 is a novel inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK), a critical enzyme in the bacterial DNA synthesis pathway. As a promising candidate for tuberculosis therapy, its efficacy in in vitro and in vivo experimental models is paramount. However, like many potent small molecule inhibitors, this compound exhibits poor aqueous solubility, which can significantly hinder its biological assessment by causing inconsistent results, underestimation of potency, and poor bioavailability.

These application notes provide a comprehensive overview of various techniques to enhance the solubility of this compound for research and preclinical development. Detailed protocols for the most common and effective methods are provided, along with data presentation tables to guide formulation decisions.

Physicochemical Properties of this compound (Hypothetical Data)

A thorough understanding of the physicochemical properties of this compound is the first step in selecting an appropriate solubilization strategy. The following table summarizes hypothetical data for this compound.

| Property | Value | Implication for Solubility |

| Molecular Weight | 450.5 g/mol | Moderate size, may favor certain formulation types. |

| LogP | 4.2 | High lipophilicity, indicating poor aqueous solubility. |

| Aqueous Solubility | < 1 µg/mL | Very low solubility, requiring significant enhancement for biological assays. |

| pKa | 8.5 (basic) | Ionizable, suggesting pH modification could be a viable strategy. |

| Melting Point | 210 °C | High melting point may indicate strong crystal lattice energy, making dissolution difficult. |

Solubility Enhancement Strategies

Several strategies can be employed to improve the solubility of poorly soluble compounds like this compound.[1][2][3] The choice of method depends on the specific experimental requirements, such as the desired final concentration, the biological assay system, and the route of administration in animal studies.

A logical workflow for selecting a suitable solubility enhancement technique is outlined below.

Caption: Workflow for selecting a solubility enhancement strategy.

Co-solvency

The use of water-miscible organic solvents, or co-solvents, is a common and straightforward method to increase the solubility of hydrophobic compounds.[4][5] Co-solvents work by reducing the polarity of the aqueous medium, thereby decreasing the interfacial tension between the solute and the solvent.

Common Co-solvents:

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Polyethylene glycol 400 (PEG 400)

-

Propylene glycol (PG)

Data Presentation: Solubility of this compound in Various Co-solvent Systems (Hypothetical Data)

| Co-solvent System (v/v) | This compound Solubility (µg/mL) | Fold Increase | Recommended Use |

| 100% Water | < 1 | - | Control |

| 10% DMSO in Water | 50 | 50 | In vitro assays (final DMSO conc. < 0.5%) |

| 20% Ethanol in Water | 30 | 30 | In vitro assays, oral formulations |

| 40% PEG 400 in Water | 150 | 150 | Oral and parenteral formulations |

| 30% PG / 10% Ethanol in Water | 120 | 120 | Parenteral formulations |

pH Adjustment

For ionizable compounds, altering the pH of the solution can significantly increase solubility.[5][6] As this compound has a basic pKa, its solubility will increase in acidic conditions due to the formation of a more soluble salt.

Data Presentation: pH-Dependent Solubility of this compound (Hypothetical Data)

| pH | This compound Solubility (µg/mL) | Fold Increase | Recommended Use |

| 7.4 | < 1 | - | Physiological baseline |

| 6.0 | 10 | 10 | Cell culture media (with caution) |

| 5.0 | 100 | 100 | Acidic buffers for formulation |

| 4.0 | 500 | 500 | Stock solutions, oral gavage |

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[1][2] They can encapsulate poorly soluble molecules like this compound, forming inclusion complexes that have enhanced aqueous solubility.

Common Cyclodextrins:

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Data Presentation: Solubility of this compound with Cyclodextrins (Hypothetical Data)

| Cyclodextrin (Concentration) | This compound Solubility (µg/mL) | Fold Increase | Recommended Use |

| 10% (w/v) HP-β-CD in Water | 800 | 800 | In vitro and in vivo studies |

| 20% (w/v) SBE-β-CD in Water | 1500 | 1500 | Parenteral formulations |

Solid Dispersions

Solid dispersions involve dispersing the drug in a hydrophilic polymer matrix at a molecular level.[3][4][7] This technique can enhance the dissolution rate and apparent solubility of the compound.

Common Polymers:

-

Polyvinylpyrrolidone (PVP)

-

Hydroxypropyl methylcellulose (HPMC)

-

Soluplus®

Data Presentation: Dissolution of this compound from Solid Dispersions (Hypothetical Data)

| Formulation | Drug:Polymer Ratio | % Drug Released at 30 min | Recommended Use |

| Pure this compound | - | < 5% | - |

| This compound:PVP K30 | 1:5 | 70% | Oral solid dosage forms |

| This compound:HPMC-AS | 1:3 | 85% | Enteric-coated formulations |

| This compound:Soluplus® | 1:10 | 95% | Enhanced oral bioavailability |

Experimental Protocols

Protocol for Preparing a Co-solvent Formulation

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in 40% PEG 400.

Materials:

-

This compound powder

-

Polyethylene glycol 400 (PEG 400)

-

Sterile, deionized water

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator

Procedure:

-

Weigh 1 mg of this compound and place it in a sterile microcentrifuge tube.

-

Add 400 µL of PEG 400 to the tube.

-

Vortex the mixture for 1-2 minutes to wet the powder.

-

Place the tube in a sonicator bath for 10-15 minutes to aid dissolution.

-

Visually inspect the solution for any remaining solid particles. If present, continue sonication for another 10 minutes.

-

Once the compound is fully dissolved in PEG 400, add 600 µL of sterile deionized water to bring the final volume to 1 mL.

-

Vortex the solution thoroughly to ensure homogeneity.

-

The final concentration of the stock solution is 1 mg/mL in 40% PEG 400. This stock can be further diluted in aqueous buffers for experiments.

Caption: Workflow for co-solvent formulation preparation.

Protocol for Preparing a Cyclodextrin Formulation

This protocol details the preparation of a this compound formulation using HP-β-CD.

Materials:

-

This compound powder

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Sterile, deionized water

-

Magnetic stirrer and stir bar

-

Sterile glass vial

-

0.22 µm syringe filter

Procedure:

-

Prepare a 10% (w/v) solution of HP-β-CD by dissolving 1 g of HP-β-CD in 10 mL of sterile deionized water in a sterile glass vial.

-

Add a magnetic stir bar and stir the solution until the HP-β-CD is completely dissolved.

-

Add an excess amount of this compound powder (e.g., 10 mg) to the HP-β-CD solution.

-

Seal the vial and stir the suspension at room temperature for 24-48 hours to allow for complex formation and equilibration.

-

After the incubation period, filter the suspension through a 0.22 µm syringe filter to remove the undissolved this compound.

-

The resulting clear filtrate is a saturated solution of the this compound:HP-β-CD inclusion complex.

-

Determine the concentration of this compound in the filtrate using a validated analytical method such as HPLC-UV.